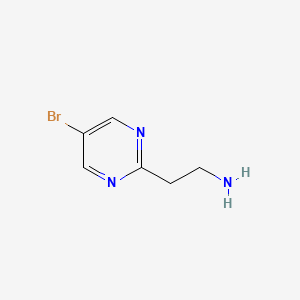

2-(5-Bromopyrimidin-2-yl)ethanamine

概要

説明

2-(5-Bromopyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C6H8BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromopyrimidin-2-yl)ethanamine can be achieved through several methods. One common approach involves the reaction of tert-butyl N-[2-(5-bromopyrimidin-2-yl)ethyl]carbamate with appropriate reagents . The reaction conditions typically include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like potassium tert-butoxide (KOtBu). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

化学反応の分析

Types of Reactions

2-(5-Bromopyrimidin-2-yl)ethanamine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions to form more complex molecules

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu), as well as solvents such as DMSO and tetrahydrofuran (THF). The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

科学的研究の応用

2-(5-Bromopyrimidin-2-yl)ethanamine has several scientific research applications, including:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antiviral properties.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

Materials Science: It is used in the development of new materials with specific electronic and optical properties.

作用機序

The mechanism of action of 2-(5-Bromopyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease processes. The exact mechanism depends on the specific application and the molecular targets involved .

類似化合物との比較

Similar Compounds

Similar compounds to 2-(5-Bromopyrimidin-2-yl)ethanamine include other bromopyrimidine derivatives such as 5-bromo-2-iodopyrimidine and 5-bromo-2-chloropyrimidine .

Uniqueness

What sets this compound apart is its specific structure, which allows for unique reactivity and applications. Its ethanamine side chain provides additional functionalization possibilities, making it a versatile intermediate in various chemical syntheses .

生物活性

2-(5-Bromopyrimidin-2-yl)ethanamine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a brominated pyrimidine ring, which enhances its reactivity and interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- Brominated Pyrimidine Ring : The presence of bromine at the 5-position increases the compound's reactivity.

- Ethanamine Group : This moiety is crucial for the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The bromine substituent and the ethanamine group play significant roles in binding to these targets, modulating their activity.

Potential Mechanisms Include :

- Enzyme Inhibition : The compound may mimic natural substrates or bind to active sites, inhibiting enzyme activity.

- Receptor Modulation : It may act as an agonist or antagonist, influencing signal transduction pathways involved in various physiological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects : Studies suggest that it may modulate neurotransmitter receptors, potentially impacting conditions like depression and anxiety by influencing neurotransmission dynamics.

- Antimicrobial Activity : Compounds derived from brominated pyrimidines have shown efficacy against various pathogens, indicating potential applications in treating infections.

- Anticancer Potential : Investigations into its derivatives reveal promising anticancer properties, with ongoing research focused on understanding their mechanisms of action.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Neuroprotective Properties

A study investigated the effects of the compound on neuronal cells under stress conditions. Results indicated that it significantly reduced cell death in PC12 cells exposed to corticosterone-induced injury, suggesting its potential as an antidepressant agent. The forced swim test (FST) demonstrated a marked reduction in immobility time in treated rats compared to controls, indicating antidepressant-like activity .

Case Study 2: Antimicrobial Efficacy

Research into antimicrobial properties revealed that derivatives of brominated pyrimidines, including this compound, exhibited activity against various bacterial strains. This highlights the compound's potential as a lead for developing new antimicrobial agents.

Case Study 3: Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. Specific assays indicated a dose-dependent decrease in viability among treated cancer cell lines, suggesting a pathway for further development as an anticancer therapeutic.

Data Summary Table

特性

IUPAC Name |

2-(5-bromopyrimidin-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVSKXCUOFTGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)CCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。